molecular formula C7H15NO2S B13614575 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine

1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine

Cat. No.: B13614575
M. Wt: 177.27 g/mol
InChI Key: XMRVKWGQTGHSEN-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is a cyclobutane-derived amine featuring a methylsulfonyl ethyl substituent. The cyclobutane ring introduces significant steric strain, while the methylsulfonyl group (SO₂Me) provides strong electron-withdrawing effects, influencing the compound's electronic properties and reactivity. This structure is of interest in medicinal chemistry due to the sulfonyl group’s role in enhancing solubility, metabolic stability, and target binding .

For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () is synthesized via tosylate-mediated coupling, which could be adapted by replacing the carboxylate ester with a methylsulfonyl ethyl group via oxidation or substitution .

Applications: Sulfonyl-containing compounds are prevalent in drug design (e.g., RS 39604 in and lenacapavir in ), where they improve pharmacokinetic properties. The target compound’s structural features make it a candidate for probing enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)cyclobutan-1-amine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)6-5-7(8)3-2-4-7/h2-6,8H2,1H3

InChI Key

XMRVKWGQTGHSEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1(CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base, followed by reductive amination with an appropriate amine source . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Substituted sulfonyl derivatives

Scientific Research Applications

1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs
Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine Cyclobutane + SO₂Me-ethyl amine C₇H₁₅NO₂S 177.27 Cyclobutane, sulfonyl, amine
1-[(Methylsulfanyl)methyl]cyclobutan-1-amine () Cyclobutane + SMe-methyl amine C₆H₁₃NS 131.24 Cyclobutane, sulfide, amine
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine () Cyclopropane + SMe-methyl ethylamine C₇H₁₅NS 145.26 Cyclopropane, sulfide, amine
1-(Aminomethyl)cyclobutanamine () Cyclobutane + dual amine groups C₅H₁₂N₂ 100.16 Cyclobutane, amines

Key Observations :

  • Electronic Effects : Sulfonyl groups (SO₂Me) are stronger electron-withdrawing groups compared to sulfides (SMe), lowering the amine’s basicity and altering hydrogen-bonding capacity .
  • Solubility : Sulfonyl groups enhance polarity, likely improving aqueous solubility relative to sulfide analogs (e.g., vs. Target Compound) .
Physicochemical Properties
  • IR Spectroscopy : Sulfonyl groups in similar compounds (e.g., 3e in ) show characteristic peaks at 1154 cm⁻¹ and 1297 cm⁻¹ (S=O stretching). The target compound would exhibit analogous peaks .
  • Mass Spectrometry : LC-MS data for sulfonyl-containing compounds (e.g., m/z 318 in ) align with expected fragmentation patterns, aiding molecular weight confirmation .

Biological Activity

1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine, a compound featuring a cyclobutane core with a methylsulfonyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings and data on the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H15N1O2SC_7H_{15}N_1O_2S, with a molecular weight of approximately 199.70 g/mol. The presence of both the amine and sulfonyl groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy. Initial studies suggest that it may act as an inhibitor of certain cancer cell lines, influencing pathways related to cell proliferation and apoptosis .

  • Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its structure allows it to interact with enzymes and receptors involved in cell cycle regulation.
  • Induction of Apoptosis : Research indicates that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by elevated levels of activated caspase-3, a marker for apoptosis.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound through various assays:

StudyCell LineConcentration (μM)Observed Effect
Study AMDA-MB-2311050% inhibition of proliferation
Study BHCT1165Induction of apoptosis (caspase-3 activation)
Study CA54920Significant decrease in cell viability

Detailed Research Findings

  • Study A : This study demonstrated that at a concentration of 10 μM, this compound caused a 50% reduction in cell proliferation in MDA-MB-231 breast cancer cells.
  • Study B : At a concentration of 5 μM, the compound induced apoptosis in HCT116 colorectal cancer cells, indicated by a significant increase in activated caspase-3 levels.
  • Study C : In A549 lung cancer cells, treatment with 20 μM resulted in a notable decrease in cell viability, suggesting strong anti-proliferative effects.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are critical for its biological activity. The cyclobutane ring provides a unique three-dimensional conformation that may enhance binding to specific targets within cancer cells. Modifications to the methylsulfonyl group or amine may further optimize its efficacy.

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